molecular formula C12H7F2NO2 B1651421 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid CAS No. 1261912-01-9

4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid

Cat. No. B1651421
CAS RN: 1261912-01-9
M. Wt: 235.19
InChI Key: UXJDCMRPQRYFJR-UHFFFAOYSA-N
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Description

Fluorinated pyridines, such as the one you’re asking about, are compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and one or more fluorine atoms. These compounds are of interest due to their unique physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of fluorinated pyridines often involves complex reactions, including the Umemoto and Balts-Schiemann reactions . The Dimroth rearrangement, which involves the isomerization of heterocycles, could also be relevant .


Molecular Structure Analysis

The molecular structure of fluorinated pyridines typically includes a pyridine ring with fluorine atoms attached. The exact structure would depend on the positions of these atoms .


Chemical Reactions Analysis

Fluorinated pyridines can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions . They can also be involved in reactions catalyzed by acids or bases .


Physical And Chemical Properties Analysis

Fluorinated pyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . The exact physical and chemical properties would depend on the specific structure of the compound.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for inflammation and pain. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer.

Advantages and Limitations for Lab Experiments

4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. This compound also has limited stability, which can make it difficult to store for long periods of time.

Future Directions

There are several future directions for the research and development of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid. One direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the development of new anti-inflammatory and analgesic drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry and drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various areas of scientific research.

Scientific Research Applications

4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Safety and Hazards

The safety and hazards associated with a specific fluorinated pyridine would depend on its exact structure. Some general precautions include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

4-(2,5-difluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-7-1-2-11(14)9(5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJDCMRPQRYFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=C(C=NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692522
Record name 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-01-9
Record name 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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